molecular formula B2Ca3O6 B082405 Calcium borate CAS No. 12040-58-3

Calcium borate

Cat. No. B082405
Key on ui cas rn: 12040-58-3
M. Wt: 237.9 g/mol
InChI Key: VLCLHFYFMCKBRP-UHFFFAOYSA-N
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Patent
US05739088

Procedure details

A solution of 100 parts by weight of a neutral calcium alkyl-phenolate in 100 parts by weight of a lubricating oil fraction, 24 parts by weight of calcium hydroxide, 40 parts by weight (2.0 moles per mole of the calcium hydroxide) of orthoboric acid and 400 parts by weight of xylene were put in a 1000-ml four-necked flask fitted with a condenser and heated to 40° C. under agitation. To this mixture were added 200 parts by weight of methanol and 0.5 parts by weight of water and the resulting mixture was heated under agitation to the reflux temperature (66° C.) and reacted for 3 hours. The reaction mixture was further heated to 140° C. to distil out the methanol, water and xylene. Finally the reaction product was diluted twofold with hexane and filtered, and the hexane was distilled out to leave the desired calcium borate overbased alkyl-phenolate (calcium borate-phenate).
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
calcium alkyl-phenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[B:4]([OH:7])([OH:6])[OH:5].C1(C)C(C)=CC=CC=1.CO>O>[B:4]([O-:7])([O-:6])[O-:5].[Ca+2:2].[B:4]([O-:7])([O-:6])[O-:5].[Ca+2:2].[Ca+2:2] |f:0.1.2,7.8.9.10.11|

Inputs

Step One
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
calcium alkyl-phenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated under agitation to the reflux temperature (66° C.)
CUSTOM
Type
CUSTOM
Details
reacted for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated to 140° C.
CUSTOM
Type
CUSTOM
Details
to distil out the methanol, water and xylene
ADDITION
Type
ADDITION
Details
Finally the reaction product was diluted twofold with hexane
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the hexane was distilled out

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05739088

Procedure details

A solution of 100 parts by weight of a neutral calcium alkyl-phenolate in 100 parts by weight of a lubricating oil fraction, 24 parts by weight of calcium hydroxide, 40 parts by weight (2.0 moles per mole of the calcium hydroxide) of orthoboric acid and 400 parts by weight of xylene were put in a 1000-ml four-necked flask fitted with a condenser and heated to 40° C. under agitation. To this mixture were added 200 parts by weight of methanol and 0.5 parts by weight of water and the resulting mixture was heated under agitation to the reflux temperature (66° C.) and reacted for 3 hours. The reaction mixture was further heated to 140° C. to distil out the methanol, water and xylene. Finally the reaction product was diluted twofold with hexane and filtered, and the hexane was distilled out to leave the desired calcium borate overbased alkyl-phenolate (calcium borate-phenate).
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
calcium alkyl-phenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[B:4]([OH:7])([OH:6])[OH:5].C1(C)C(C)=CC=CC=1.CO>O>[B:4]([O-:7])([O-:6])[O-:5].[Ca+2:2].[B:4]([O-:7])([O-:6])[O-:5].[Ca+2:2].[Ca+2:2] |f:0.1.2,7.8.9.10.11|

Inputs

Step One
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
calcium alkyl-phenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated under agitation to the reflux temperature (66° C.)
CUSTOM
Type
CUSTOM
Details
reacted for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated to 140° C.
CUSTOM
Type
CUSTOM
Details
to distil out the methanol, water and xylene
ADDITION
Type
ADDITION
Details
Finally the reaction product was diluted twofold with hexane
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the hexane was distilled out

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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